1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structural features, including two methyl groups at positions 1 and 4, and a 2-methylbutan-2-yl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine: Similar structure but with a different alkyl group at position 3.
1,4-dimethyl-3-(2-ethylbutan-2-yl)-1H-pyrazol-5-amine: Similar structure with a different alkyl group at position 3.
Uniqueness
1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
1,4-Dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine (CAS No. 1247228-19-8) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and data.
The chemical structure of this compound is characterized by the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C₁₀H₁₉N₃ |
Molecular Weight | 181.28 g/mol |
CAS Number | 1247228-19-8 |
Biological Activity Overview
Research into the biological activity of pyrazole compounds has shown a variety of pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: A comparative study highlighted that certain pyrazole derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance antimicrobial efficacy.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole compounds is well-documented. These compounds may inhibit key inflammatory mediators such as cytokines and prostaglandins.
Research Findings: In vitro studies have shown that pyrazole derivatives can reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential application in treating inflammatory diseases.
Antioxidant Activity
Antioxidant activity is another area where pyrazole derivatives have shown promise. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress.
Experimental Data: Research using DPPH radical scavenging assays has demonstrated that certain pyrazole derivatives possess strong antioxidant capabilities, which may be attributed to their ability to donate electrons or hydrogen atoms.
Molecular Docking Studies
Molecular docking studies provide insights into the interaction between this compound and biological targets. These studies help predict the binding affinity and orientation of the compound in active sites of enzymes or receptors.
Findings: Docking simulations indicate that the compound has favorable interactions with targets associated with inflammation and cancer pathways, suggesting its potential as a therapeutic agent.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2-methylbutan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-6-10(3,4)8-7(2)9(11)13(5)12-8/h6,11H2,1-5H3 |
InChI Key |
UXLSLYJOBIIZGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NN(C(=C1C)N)C |
Origin of Product |
United States |
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